molecular formula C7H6BrN3 B174548 7-Bromo-1H-benzimidazol-5-amine CAS No. 177843-73-1

7-Bromo-1H-benzimidazol-5-amine

Cat. No.: B174548
CAS No.: 177843-73-1
M. Wt: 212.05 g/mol
InChI Key: POIDKQCFNHFVFV-UHFFFAOYSA-N
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Description

7-Bromo-1H-benzimidazol-5-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Biochemical Analysis

Biochemical Properties

7-Bromo-1H-benzimidazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in DNA replication and repair . This interaction is primarily due to the structural similarity of benzimidazole to purine bases, allowing it to bind to enzyme active sites and interfere with their function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Additionally, this compound has been observed to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cell growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, as seen with DNA polymerases and topoisomerases, leading to disrupted DNA replication and repair . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic cation transporters and distributed to various cellular compartments . Its accumulation in certain tissues, such as the liver and kidneys, can lead to localized effects and potential toxicity .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. This compound can be found in the nucleus, where it interacts with DNA and nuclear proteins, as well as in the cytoplasm, where it affects metabolic enzymes . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of this compound, directing it to specific organelles and compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-benzimidazol-5-amine typically involves the bromination of 1H-benzimidazole followed by the introduction of an amine group. One common method is the reaction of 1H-benzimidazole with bromine in the presence of a suitable solvent like acetic acid. The resulting 7-bromo-1H-benzimidazole is then subjected to amination using reagents such as ammonia or amines under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are being explored to improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-1H-benzimidazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1H-benzimidazol-5-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

7-bromo-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIDKQCFNHFVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303708
Record name 7-Bromo-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177843-73-1
Record name 7-Bromo-1H-benzimidazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177843-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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